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Compound of Interest

Compound Name: D-Fructose-13C3

Cat. No.: B12377230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for D-
Fructose-13C3, an isotopically labeled monosaccharide crucial for metabolic research and as

a tracer in drug development. Understanding its stability is paramount to ensuring the integrity

and accuracy of experimental results.

Introduction to D-Fructose-13C3
D-Fructose-13C3 is a stable, non-radioactive, isotopically labeled form of D-Fructose where

three carbon atoms in the molecule have been replaced with the carbon-13 (¹³C) isotope. This

labeling allows for the tracking of fructose and its metabolites through various biological and

chemical pathways using techniques such as mass spectrometry (MS) and nuclear magnetic

resonance (NMR) spectroscopy. Given its application in precise quantitative analyses,

maintaining the chemical and isotopic purity of D-Fructose-13C3 during storage is of utmost

importance.

Chemical and Physical Properties
The chemical and physical properties of D-Fructose-13C3 are nearly identical to those of its

unlabeled counterpart, D-Fructose. The primary difference is a slightly higher molecular weight

due to the presence of the ¹³C isotopes.
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Property Value

Molecular Formula C₃¹³C₃H₁₂O₆

Molecular Weight Approximately 183.13 g/mol

Appearance White crystalline solid

Solubility Highly soluble in water (~800 g/L at 20°C)[1]

pH (0.1 M in H₂O) 5.0 - 7.0[2]

Melting Point 119-122 °C (with decomposition)[2][3]

Stability Profile of D-Fructose-13C3
D-Fructose-13C3 is a stable compound under recommended storage conditions. However, like

its unlabeled form, it is susceptible to degradation under certain environmental stresses. The

primary degradation pathways are non-enzymatic browning reactions: caramelization and the

Maillard reaction. The stability of the ¹³C label itself is very high, as the carbon-carbon bonds

are not readily broken under typical storage conditions.

Factors Affecting Stability
Several factors can influence the stability of D-Fructose-13C3:

Temperature: Elevated temperatures are the most significant factor accelerating degradation.

Fructose has a lower caramelization temperature than many other sugars, with reactions

initiating at approximately 110°C (230°F)[4]. Decomposition is also noted at temperatures

above 103°C.

pH: D-Fructose is most stable in a slightly acidic to neutral pH range. Degradation is

accelerated under both strongly acidic and basic conditions. Minimum degradation for

sucrose, a related sugar, occurs between pH 6.45 and 8.50.

Humidity and Moisture: As a hygroscopic solid, D-Fructose-13C3 can absorb moisture from

the air. The presence of water can facilitate degradation reactions, especially at elevated

temperatures.
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Light: While not as critical as temperature and pH, exposure to light should be minimized as

a general precaution for all sensitive chemical compounds.

Presence of Amines: In the presence of amino acids or proteins, D-Fructose-13C3 can

undergo the Maillard reaction, which can proceed even at room temperature over long

periods. Fructose is known to be more reactive than glucose in the Maillard reaction.

Degradation Pathways
The two primary non-enzymatic degradation pathways for D-Fructose-13C3 are caramelization

and the Maillard reaction. These complex reactions result in the formation of a multitude of

byproducts, leading to discoloration (browning), changes in pH, and a loss of purity of the

labeled compound.
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Figure 1: Key degradation pathways for D-Fructose-13C3.

Recommended Storage and Handling
To ensure the long-term stability and integrity of D-Fructose-13C3, the following storage and

handling procedures are recommended.

Storage Conditions
Parameter Recommendation Rationale

Temperature
Store at room temperature (20-

25°C) or refrigerated (2-8°C).

Minimizes the rate of potential

degradation reactions.

Atmosphere

Store under an inert

atmosphere (e.g., Argon or

Nitrogen).

Reduces exposure to moisture

and oxygen.

Container

Tightly sealed, opaque

container (e.g., amber glass

vial).

Prevents moisture ingress and

protects from light.

Environment

Store in a dry, well-ventilated

area away from heat sources

and incompatible materials.

Prevents accidental exposure

to conditions that could

compromise stability.

Incompatibilities
Strong oxidizing agents, strong

acids, and strong bases.

These substances can

catalyze the degradation of

fructose.

Handling
Handle the compound in a clean, dry environment, preferably in a glove box or under a flow

of inert gas to minimize exposure to air and humidity.

Use clean, dry spatulas and weighing equipment.

After use, tightly reseal the container immediately.
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For solutions, prepare them fresh whenever possible. If storage of solutions is necessary,

filter-sterilize and store in sterile, tightly capped vials at 2-8°C for short periods. The stability

of fructose in aqueous solutions is pH-dependent.

Receiving D-Fructose-13C3

Is container seal intact?

Intended Use?

Yes

Proceed with Experiment

No
(Contact Supplier)

Short-term Storage
(< 6 months)

Store at Room Temp (20-25°C)
in original, tightly sealed

opaque container in a desiccator.

Long-term Storage
(> 6 months)

Store at 2-8°C
in original, tightly sealed

opaque container. Consider
flushing with inert gas.

Immediate Use

Handle in a dry environment.
Use clean, dry tools.

Reseal immediately after use.

Short-term Long-term Immediate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Decision tree for proper storage and handling.

Experimental Protocol for Stability Assessment
A formal stability study is the most reliable way to determine the shelf-life of D-Fructose-13C3
under specific storage conditions. The following protocol is based on the International Council

for Harmonisation (ICH) and World Health Organization (WHO) guidelines for stability testing of

active pharmaceutical ingredients.

Objective
To evaluate the stability of a specific batch of D-Fructose-13C3 under defined long-term and

accelerated storage conditions and to establish a re-test period.

Materials
D-Fructose-13C3 (at least one batch)

Packaging identical to that used for routine storage (e.g., amber glass vials with screw caps)

Controlled environment chambers or incubators

Analytical instrumentation (e.g., HPLC-MS, GC-MS, NMR, Karl Fischer titrator)

Experimental Design
Study Type Storage Condition Testing Frequency Duration

Long-Term
25°C ± 2°C / 60% RH

± 5% RH

0, 3, 6, 9, 12, 18, 24

months, and annually

thereafter

As required

Accelerated
40°C ± 2°C / 75% RH

± 5% RH
0, 3, 6 months 6 months

RH = Relative Humidity
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Methodology
Initial Analysis (Time 0): Before initiating the stability study, perform a comprehensive

analysis of the D-Fructose-13C3 batch. This will serve as the baseline data.

Sample Preparation: Aliquot the D-Fructose-13C3 into the designated storage containers.

Ensure each container has enough material for a single time point analysis.

Storage: Place the samples in the respective controlled environment chambers for long-term

and accelerated studies.

Time Point Analysis: At each scheduled time point, remove the required number of samples

from the chambers and allow them to equilibrate to ambient temperature before opening.

Analytical Testing: Perform the following tests at each time point and compare the results to

the initial analysis and the product specifications.

Appearance: Visual inspection for color change, clumping, or other physical changes.

Purity Assay (e.g., HPLC-MS): To quantify the amount of D-Fructose-13C3 and detect any

degradation products. The method must be stability-indicating.

Isotopic Enrichment (Mass Spectrometry): To confirm that the ¹³C label has not been

compromised.

Water Content (Karl Fischer Titration): To monitor for moisture absorption.

Related Substances/Degradation Products: To identify and quantify any impurities that

may have formed during storage.

Data Evaluation: Analyze the data for trends over time. A "significant change" in an

accelerated study (e.g., failure to meet specification) may trigger the need for testing at an

intermediate condition (e.g., 30°C / 65% RH). The re-test period is established based on the

long-term stability data.
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Figure 3: Experimental workflow for a stability study.
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Conclusion
D-Fructose-13C3 is a stable compound when stored under appropriate conditions. The

primary risks to its stability are exposure to high temperatures, humidity, and incompatible

chemicals. By adhering to the recommended storage and handling procedures outlined in this

guide, researchers, scientists, and drug development professionals can ensure the chemical

and isotopic integrity of D-Fructose-13C3, thereby safeguarding the accuracy and reliability of

their experimental data. For critical applications, conducting a formal stability study is

recommended to establish a definitive shelf-life for the specific product and storage conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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